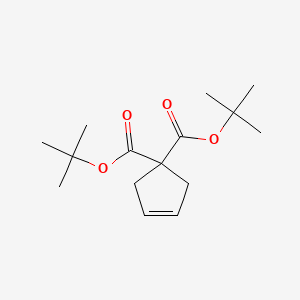

DI(Tert-butyl) cyclopent-3-ene-1,1-dicarboxylate

Description

Properties

IUPAC Name |

ditert-butyl cyclopent-3-ene-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-13(2,3)18-11(16)15(9-7-8-10-15)12(17)19-14(4,5)6/h7-8H,9-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWLRVQIBOAITL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC=CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694867 | |

| Record name | Di-tert-butyl cyclopent-3-ene-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88326-57-2 | |

| Record name | Di-tert-butyl cyclopent-3-ene-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

DI(Tert-butyl) cyclopent-3-ene-1,1-dicarboxylate (DTBC) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DTBC, including its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure : DTBC has the molecular formula and features a cyclopentene ring with two tert-butyl groups and two carboxylate functionalities. The presence of bulky tert-butyl groups contributes to its lipophilicity and may influence its interaction with biological systems.

Mechanisms of Biological Activity

Research on similar compounds suggests that the biological activity of DTBC may be attributed to several mechanisms:

- Antioxidant Activity : Compounds with similar structures have been shown to exhibit antioxidant properties, which can help in mitigating oxidative stress in cells.

- Receptor Modulation : The structural characteristics of DTBC may allow it to interact with various biological receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.

- Enzyme Inhibition : DTBC could act as an inhibitor for certain enzymes involved in metabolic pathways, similar to other carboxylic acid derivatives.

In Vitro Studies

A study examining the effects of cyclopentane derivatives, including DTBC, on cell lines demonstrated that these compounds could inhibit cell proliferation in cancer models. The results indicated that DTBC exhibited IC50 values in the low micromolar range, suggesting significant potency against specific cancer cell lines .

Case Studies

- Cancer Cell Lines : In a comparative analysis of various cyclopentane derivatives, DTBC was found to have a marked effect on inhibiting the growth of breast cancer cells. The study utilized MTT assays to measure cell viability and reported a reduction in cell proliferation by approximately 60% at concentrations of 10 µM after 48 hours of treatment .

- Inflammatory Response : Another investigation focused on the anti-inflammatory properties of DTBC. It was shown to reduce the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharide (LPS). The compound decreased TNF-alpha levels by 40% at a concentration of 5 µM, indicating its potential as an anti-inflammatory agent .

Data Table: Biological Activity Summary

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block in Organic Chemistry

Di(tert-butyl) cyclopent-3-ene-1,1-dicarboxylate serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, such as Wittig reactions and McMurry coupling, allows chemists to construct complex molecular architectures. For instance, it has been utilized to synthesize oligomeric polyenes, which are important for studying molecular properties and developing new materials .

2. Polymer Chemistry

Due to its functional groups, this compound can be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. It is particularly useful in creating polymers with tailored functionalities for applications in coatings and adhesives.

Applications in Material Science

1. Metal-Organic Frameworks (MOFs)

This compound can be used as a ligand in the formation of metal-organic frameworks (MOFs). These materials exhibit high surface areas and tunable porosity, making them suitable for applications in gas storage, separation processes, and catalysis .

2. Catalysis

The compound's structure allows it to participate in catalytic processes, particularly in the synthesis of fine chemicals and pharmaceuticals. Its low toxicity and high solubility in organic solvents make it an attractive candidate for green chemistry applications where environmentally friendly conditions are prioritized .

Case Studies and Research Findings

Comparison with Similar Compounds

Reactivity in Acid-Catalyzed Reactions

Di(tert-butyl) cyclopent-3-ene-1,1-dicarboxylate exhibits poor reactivity in Brønsted acid-catalyzed [3+2] dehydration cycloadditions compared to dimethyl, diethyl, or diisopropyl analogs. For instance, in a study of donor-acceptor (D-A) cyclopropane reactions with 2-naphthols, tert-butyl esters failed to undergo the desired transformation due to hydrolysis under acidic conditions, whereas methyl, isopropyl, and n-butyl esters achieved yields of 77–87% .

Table 1: Reactivity of Cyclopentene Dicarboxylates in Acid-Catalyzed [3+2] Cycloadditions

| Ester Group | Reaction Yield | Stability in Acid | Reference |

|---|---|---|---|

| Methyl | 85% | Stable | |

| Isopropyl | 82% | Stable | |

| n-Butyl | 77% | Stable | |

| tert-Butyl | 0% | Hydrolyzes |

Steric and Electronic Effects

The tert-butyl groups introduce significant steric hindrance, which can both protect the ester moiety and hinder substrate-catalyst interactions. Additionally, tert-butyl esters’ electron-donating nature may alter reaction pathways compared to electron-withdrawing groups (e.g., methyl in Sonogashira coupling) .

Spectroscopic Data

Comparative NMR studies highlight distinct spectral features:

- Diethyl cyclopentene dicarboxylate : $^{13}\text{C NMR}$ δ 143.4 (C=O), 54.8 (OCH$2$CH$3$) .

- Dimethyl cyclopentene dicarboxylate : Utilized in Ru-catalyzed metathesis to form ruthenacyclobutane intermediates, with $^{1}\text{H NMR}$ δ 5.65 (m, 2H, olefinic) .

- Di(tert-butyl) analog: No direct NMR data is provided in the evidence, but hydrolysis products (e.g., tert-butanol) are inferred under acidic conditions .

Preparation Methods

Cyclization of Dialkyl Malonates with cis-1,4-Dichloro-2-butene

This is the primary method for preparing dialkyl cyclopent-3-ene-1,1-dicarboxylates, including the tert-butyl derivative, by reacting dialkyl malonates with cis-1,4-dichloro-2-butene under basic conditions.

- Mechanism : The reaction proceeds via nucleophilic substitution and intramolecular cyclization to form the cyclopentene ring.

- Reagents : Dialkyl malonates (with R = tert-butyl in this case), cis-1,4-dichloro-2-butene, and sodium ethoxide or other alkoxides as base.

- Conditions : Reaction temperatures typically range from 65 to 120 °C depending on the alkyl group size on the malonate ester.

- Yields : For smaller alkyl groups (methyl, ethyl, propyl), yields are low to moderate (1.2% to 6.9%). Larger alkyl groups such as butyl show higher selectivity for the cyclopentene product but the tetraester formation is limited. For tert-butyl esters, the bulky group can influence the reaction pathway and yield.

Table 1: Effect of Alkyl Group Size on Product Distribution and Yield

| Alkyl Group (R) | Major Product Yield (%) | Cyclopentene : Cyclopropane Ratio | Notes |

|---|---|---|---|

| Methyl | ~1.2 | Lower cyclopentene proportion | Low yield, tetraester formed |

| Ethyl | ~2.6 | Moderate cyclopentene proportion | Moderate yield |

| Propyl | ~6.9 | Higher cyclopentene proportion | Highest tetraester yield |

| Butyl | Not tetraester formed | Cyclopentene favored (88%) | No tetraester isolated |

| Tert-butyl | Limited data | Expected similar to butyl group | Bulky group may reduce yield |

Source: Adapted from detailed studies on dialkyl malonate cyclization with dichloroalkenes

Preparation of Di-tert-butyl Dicarbonate (Boc Anhydride) as Esterifying Agent

The tert-butyl ester groups in this compound are typically introduced by esterification using di-tert-butyl dicarbonate (Boc anhydride) or via transesterification from other dialkyl malonates.

- Synthesis of Di-tert-butyl Dicarbonate :

- Metallic sodium reacts with tert-butyl alcohol in dimethylbenzene to form sodium tert-butoxide.

- Sodium tert-butoxide is then reacted with carbon dioxide to form a monoester sodium salt.

- This intermediate is treated with phosgene or surpalite catalyst under controlled low temperatures (-5 to 0 °C) to yield di-tert-butyl dicarbonate.

- Purification involves washing, drying, distillation, and crystallization.

- Yield: 60-63% under optimized conditions.

Table 2: Key Parameters for Di-tert-butyl Dicarbonate Preparation

| Step | Conditions | Notes |

|---|---|---|

| Sodium tert-butoxide formation | 130-140 °C, dimethylbenzene solvent | Slow addition of tert-butyl alcohol |

| Carbon dioxide reaction | -5 to 10 °C, petroleum ether solvent | 3 hours reaction time |

| Phosgene addition | -5 to 0 °C, 1.5 h addition time, room temp 2 h reaction | Use of DMF, pyridine, triethylamine catalyst mixture |

| Yield | 60-63% | Crystallization final step |

Direct Synthesis of this compound

- Method : Transesterification or direct esterification of the cyclopent-3-ene-1,1-dicarboxylate diacid or diesters with tert-butyl alcohol or di-tert-butyl dicarbonate.

- Catalysts : Acid catalysts or base catalysts depending on the method.

- Solvents : Commonly used solvents include petroleum ether or dimethylbenzene.

- Reaction Conditions : Moderate temperatures (room temperature to 130 °C), sometimes under reflux.

- Yields : Variable, depending on purity of starting materials and reaction conditions.

Summary of Reaction Conditions and Yields

Analytical and Characterization Data

- The products are typically characterized by:

- NMR Spectroscopy (1H and 13C) to confirm ester groups and ring structure.

- Infrared Spectroscopy to identify characteristic ester carbonyl stretches.

- GC-MS for quantitative analysis of product ratios (cyclopentene vs. cyclopropane derivatives).

- X-ray Crystallography for crystal structure confirmation (CCDC 101804 for this compound).

Q & A

Q. How is DI(Tert-butyl) cyclopent-3-ene-1,1-dicarboxylate synthesized, and what role do the tert-butyl groups play in its reactivity?

The synthesis begins with the reduction of dimethyl cyclopent-3-ene-1,1-dicarboxylate using lithium aluminum hydride (LAH), followed by monoprotection and sequential Swern oxidation, allylation, and TBDMS protection to yield the metathesis substrate. The tert-butyl groups act as sterically bulky protecting groups, enhancing diastereoselectivity in subsequent reactions like ring-rearrangement metathesis (RRM) by minimizing undesired steric interactions .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Routine characterization involves - and -NMR to identify proton and carbon environments. Advanced 2D techniques like HMBC, HSQC, and COSY are critical for resolving complex stereochemistry and confirming regioselectivity in derivatives, as demonstrated in structural elucidation of analogous cyclopentene dicarboxylates .

Q. What are common applications of this compound in natural product synthesis?

This compound serves as a versatile building block for bicyclic intermediates in alkaloid synthesis. For example, oxidation with Dess-Martin periodinane induces spontaneous cyclization, enabling access to advanced intermediates like nitramine precursors .

Q. What challenges arise in handling and purifying this compound?

The tert-butyl esters are moisture-sensitive, requiring inert atmospheres (e.g., N) during reactions. Purification via column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) is recommended to separate sterically hindered intermediates .

Q. What protecting group strategies are compatible with this compound in multi-step syntheses?

Orthogonal protection using acid-labile groups (e.g., Boc) or silyl ethers (TBDMS) is effective. For instance, Boc protection after hydrogenation of an azide intermediate ensures compatibility with tert-butyl esters .

Advanced Research Questions

Q. How can researchers optimize diastereoselectivity in ring-rearrangement metathesis (RRM) involving this compound derivatives?

High diastereoselectivity (>20:1) is achieved using Grubbs-type catalysts under controlled conditions (e.g., toluene, 110°C). Steric bulk from tert-butyl groups directs substrate orientation in the transition state, favoring one diastereomer. Catalyst loading (5 mol%) and solvent polarity further tune selectivity .

Q. What strategies resolve failed ring-closure attempts with this compound intermediates?

If traditional methods (SN2, reductive amination) fail, Mitsunobu reactions or oxidation-induced cyclization are viable alternatives. For example, Dess-Martin oxidation of a primary alcohol triggers acetoxy-assisted cyclization, bypassing kinetic barriers .

Q. How do reaction conditions influence enyne metathesis-reductions of this compound derivatives?

Ru-catalyzed enyne metathesis with triethylsilane as a reductant can yield mixtures of cyclized and reduced products. Adjusting silane equivalents (3 equiv.) and solvent (anhydrous methanol) shifts selectivity toward either pathway, as observed in NMR yield analysis (18% each for competing products) .

Q. How can computational chemistry predict the reactivity of this compound in complex reactions?

Density functional theory (DFT) calculations model transition states to predict regioselectivity in metathesis or cyclization. For example, steric maps of tert-butyl groups can forecast preferential attack trajectories, guiding experimental design .

Q. How should researchers analyze contradictory data from this compound reactions under varying conditions?

Combine mechanistic studies (kinetic isotope effects, Hammett plots) with advanced analytics (GC-MS, -NMR with internal standards) to identify competing pathways. For instance, unexpected byproducts in enyne metathesis were traced to silane over-reduction, resolved by optimizing stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.